molecular formula C20H26N4O2 B12172481 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)benzamide

4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)benzamide

Cat. No.: B12172481
M. Wt: 354.4 g/mol
InChI Key: OHSLTKOKBIKMBR-UHFFFAOYSA-N
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Description

4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)benzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzamide core substituted with a pyrimidinylamino group and a tetrahydropyranyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)benzamide typically involves the following steps:

  • Formation of the Pyrimidine Core: : The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and amidines under acidic or basic conditions. For instance, 4,6-dimethylpyrimidine can be prepared by reacting 4,6-dimethyl-2-aminopyrimidine with formic acid.

  • Amination Reaction: : The pyrimidine core is then subjected to an amination reaction with 4-aminobenzoyl chloride to form the intermediate 4-((4,6-dimethylpyrimidin-2-yl)amino)benzoic acid.

  • Formation of the Tetrahydropyranyl Group: : The tetrahydropyranyl group can be introduced through a nucleophilic substitution reaction. 2,2-dimethyltetrahydro-2H-pyran-4-amine can be reacted with the intermediate 4-((4,6-dimethylpyrimidin-2-yl)amino)benzoic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride, nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)benzamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

    Pathway Modulation: The compound may influence various biochemical pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)benzamide can be compared with other similar compounds, such as:

    4-((4,6-dimethylpyrimidin-2-yl)amino)benzoic acid: Lacks the tetrahydropyranyl group, which may result in different chemical and biological properties.

    N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)benzamide: Lacks the pyrimidinylamino group, which may affect its interactions with molecular targets.

    4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2,2-dimethylpropyl)benzamide: Contains a different substituent on the benzamide core, potentially leading to variations in its activity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C20H26N4O2

Molecular Weight

354.4 g/mol

IUPAC Name

N-(2,2-dimethyloxan-4-yl)-4-[(4,6-dimethylpyrimidin-2-yl)amino]benzamide

InChI

InChI=1S/C20H26N4O2/c1-13-11-14(2)22-19(21-13)24-16-7-5-15(6-8-16)18(25)23-17-9-10-26-20(3,4)12-17/h5-8,11,17H,9-10,12H2,1-4H3,(H,23,25)(H,21,22,24)

InChI Key

OHSLTKOKBIKMBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)C(=O)NC3CCOC(C3)(C)C)C

Origin of Product

United States

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